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Compound of Interest

Compound Name:
Ethyl 3-bromopyridine-2-

carboxylate

Cat. No.: B1611381 Get Quote

An In-Depth Technical Guide to Ethyl 3-bromopyridine-2-carboxylate (CAS No. 434319-41-

2)

Abstract
Ethyl 3-bromopyridine-2-carboxylate is a versatile heterocyclic building block of significant

interest in medicinal chemistry and materials science. Its strategic placement of a bromine

atom, an ester functional group, and a pyridine nitrogen atom provides three distinct points for

chemical modification. This guide offers a comprehensive overview of its synthesis,

physicochemical properties, core reactivity, and key applications. We will delve into detailed

protocols for its utilization in palladium-catalyzed cross-coupling reactions and provide insights

into the causality behind experimental choices, ensuring a robust understanding for its

application in complex molecule synthesis.

Compound Profile and Physicochemical Properties
Ethyl 3-bromopyridine-2-carboxylate, also known as ethyl 3-bromopicolinate, is a substituted

pyridine derivative. The pyridine ring is a common scaffold in numerous pharmaceuticals, and

the presence of a bromine atom at the 3-position makes it an ideal substrate for a wide array of

carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of Ethyl 3-bromopyridine-2-carboxylate
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Property Value Source(s)

CAS Number 434319-41-2 [1][2][3]

Molecular Formula C₈H₈BrNO₂ [2][3]

Molecular Weight 230.06 g/mol [2]

Appearance Colorless to light yellow liquid [2]

Storage Conditions
Inert atmosphere, Room

Temperature
[2][4]

Purity Typically ≥96% [3]

Note: Experimental data on properties like boiling point and density are not widely published.

Researchers should refer to supplier-specific safety data sheets for the most accurate

information.

Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of Ethyl 3-bromopyridine-2-
carboxylate is through the Fischer esterification of its corresponding carboxylic acid precursor.

Recommended Synthesis: Fischer Esterification
This classic acid-catalyzed reaction involves treating 3-bromopyridine-2-carboxylic acid with an

excess of ethanol. The large excess of the alcohol serves to drive the equilibrium towards the

ester product, maximizing the yield.

Caption: Synthetic overview of Fischer Esterification.

Step-by-Step Protocol:

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

3-bromopyridine-2-carboxylic acid (1.0 eq).

Reagent Addition: Add anhydrous ethanol (can be used as the solvent, >10 eq).
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Catalyst Introduction: While stirring, slowly add a catalytic amount of concentrated sulfuric

acid (e.g., 0.05 eq). Causality: The acid protonates the carbonyl oxygen of the carboxylic

acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to

nucleophilic attack by the ethanol.

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h),

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, carefully neutralize the mixture by adding a

saturated aqueous solution of sodium bicarbonate until effervescence ceases.

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be further purified by

column chromatography on silica gel if necessary.

Synthesis of the Precursor: 3-Bromopyridine-2-
carboxylic Acid (CAS 30683-23-9)
The availability of the starting carboxylic acid is crucial. While commercially available,

understanding its synthesis provides deeper insight.[5][6] Though specific high-yield

preparations are often proprietary, general routes involve the bromination of pyridine-2-

carboxylic acid or multi-step sequences starting from more fundamental pyridine precursors.[7]

[8]

Core Reactivity and Synthetic Applications
The true utility of Ethyl 3-bromopyridine-2-carboxylate lies in its capacity to undergo

selective transformations at the C-Br bond. Palladium-catalyzed cross-coupling reactions are

paramount in this context, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling

the aryl bromide with an organoboron reagent. This is widely used to introduce diverse aryl or

heteroaryl substituents at the 3-position.
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling
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Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 3-bromopyridine-2-
carboxylate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as

potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed

solvents (e.g., a mixture of 1,4-dioxane and water). Causality: The base is crucial for the

transmetalation step in the catalytic cycle, activating the boronic acid. The aqueous solvent

system is often effective for these reactions.

Reaction: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the

reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Monitoring & Completion: Monitor the reaction's progress. Upon completion, cool the mixture

to room temperature.

Purification: Dilute the mixture with water and extract with an organic solvent. The combined

organic layers are then washed, dried, and concentrated. The final product is purified via

chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It

allows for the coupling of the bromopyridine with a wide range of primary and secondary

amines.
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.
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Exemplary Protocol: Buchwald-Hartwig Amination

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the

palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos),

and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane), followed by Ethyl 3-
bromopyridine-2-carboxylate (1.0 eq) and the amine coupling partner (1.1-1.2 eq).

Reaction Conditions: Seal the vessel and heat to the required temperature (typically 80-120

°C). Causality: Sterically hindered, electron-rich phosphine ligands are essential. They

promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.

Work-up and Purification: After cooling, the reaction is quenched with water or saturated

ammonium chloride solution. The product is extracted, and the combined organic phases are

dried and concentrated. Purification is typically achieved by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting

the bromide with a terminal alkyne. This reaction is unique in its use of a dual catalyst system.

Exemplary Protocol: Sonogashira Coupling

Setup: To a flask, add Ethyl 3-bromopyridine-2-carboxylate (1.0 eq), the palladium

catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

Reagent Addition: Dissolve the solids in a suitable solvent (e.g., THF or DMF) and add a

base, which is typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH),

often used as the solvent or co-solvent. Finally, add the terminal alkyne (1.1-1.5 eq).

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle

heating until the starting material is consumed. Causality: The palladium catalyst facilitates

the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form

a copper(I) acetylide intermediate, which is the active species in the transmetalation step.
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Purification: Upon completion, the reaction mixture is typically filtered to remove the amine

hydrobromide salt, and the filtrate is concentrated. The residue is then subjected to standard

aqueous work-up and chromatographic purification.

Spectroscopic Characterization (Predicted)
While specific spectra should be obtained for each batch, the following provides an expected

profile for structure confirmation.

¹H NMR:

Pyridine Protons: Three signals in the aromatic region (approx. 7.5-8.8 ppm), exhibiting

doublet of doublets splitting patterns.

Ethyl Group: A quartet around 4.4 ppm (–OCH₂–) and a triplet around 1.4 ppm (–CH₃).

¹³C NMR:

Carbonyl: A signal in the downfield region (~165 ppm).

Aromatic Carbons: Six distinct signals in the aromatic region (~120-155 ppm), including

the carbon attached to bromine.

Ethyl Group: Two signals in the aliphatic region (~62 ppm for –OCH₂– and ~14 ppm for –

CH₃).

Mass Spectrometry (MS):

A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one

bromine atom (⁷⁹Br and ⁸¹Br isotopes), resulting in two peaks of nearly equal intensity (M

and M+2).

Infrared (IR) Spectroscopy:

A strong C=O stretching vibration for the ester at ~1720 cm⁻¹.

C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
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Safety and Handling
Ethyl 3-bromopyridine-2-carboxylate should be handled with standard laboratory

precautions.

General Hazards: Assumed to be harmful if swallowed and to cause skin and severe eye

irritation.[9]

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side

shields, and a lab coat.

Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or mist.

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion
Ethyl 3-bromopyridine-2-carboxylate (CAS 434319-41-2) is a high-value synthetic

intermediate whose utility is defined by its versatile reactivity. Its capacity to undergo selective,

high-yielding cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and

Sonogashira reactions makes it an indispensable tool for medicinal chemists and materials

scientists. A thorough understanding of the protocols and the chemical principles that govern its

reactivity allows for the efficient and strategic construction of complex, functionalized pyridine-

based molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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